molecular formula C11H11ClN2O2 B11455898 8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11455898
M. Wt: 238.67 g/mol
InChI Key: IBKHIHWSNMZCMN-UHFFFAOYSA-N
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Description

8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chloro and hydroxyethyl groups play crucial roles in its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

8-chloro-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-7-9(3-5-15)11(16)14-4-2-8(12)6-10(14)13-7/h2,4,6,15H,3,5H2,1H3

InChI Key

IBKHIHWSNMZCMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC(=CC2=N1)Cl)CCO

Origin of Product

United States

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